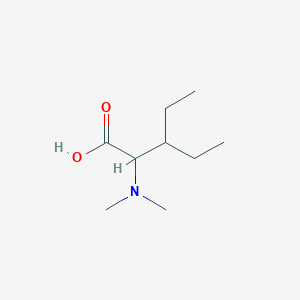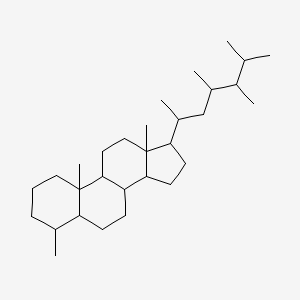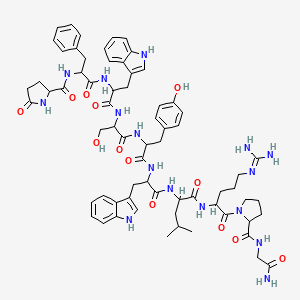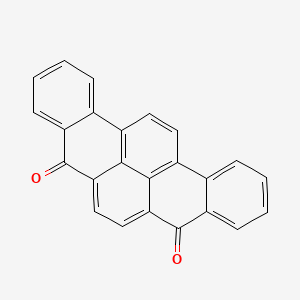
Benzo(rst)pentaphene-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZO[A,I]PYRENE[5,8]QUINONE is a polycyclic aromatic hydrocarbon with a quinone functional group It is known for its complex structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZO[A,I]PYRENE[5,8]QUINONE typically involves the oxidation of DIBENZO[A,I]PYRENE. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the quinone derivative.
Industrial Production Methods
Industrial production of DIBENZO[A,I]PYRENE[5,8]QUINONE may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
DIBENZO[A,I]PYRENE[5,8]QUINONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
DIBENZO[A,I]PYRENE[5,8]QUINONE has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including cytotoxicity and mutagenicity.
Medicine: Explored for its potential use in developing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of DIBENZO[A,I]PYRENE[5,8]QUINONE involves its interaction with cellular components, particularly DNA. The quinone group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular macromolecules. This compound can also form adducts with DNA, leading to mutations and potential carcinogenic effects.
Comparación Con Compuestos Similares
Similar Compounds
- DIBENZO[A,E]PYRENE
- DIBENZO[A,H]PYRENE
- DIBENZO[A,L]PYRENE
- DIBENZO[E,L]PYRENE
Uniqueness
DIBENZO[A,I]PYRENE[5,8]QUINONE is unique due to its specific quinone functional group, which imparts distinct chemical reactivity and biological activity compared to other dibenzopyrene isomers. Its ability to undergo redox cycling and form DNA adducts makes it particularly interesting for research in toxicology and medicinal chemistry.
Propiedades
Fórmula molecular |
C24H12O2 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,14,16,18,20(24),21-undecaene-8,13-dione |
InChI |
InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-10-16-14-6-2-4-8-18(14)24(26)20-12-11-19(23)21(15)22(16)20/h1-12H |
Clave InChI |
BYJQUJKAHCZMAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




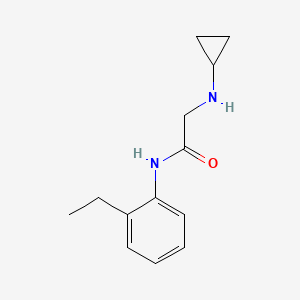
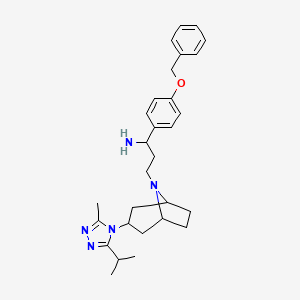
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
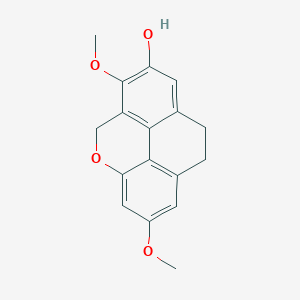
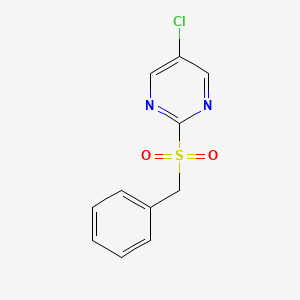
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
